molecular formula C8H13NO B3048935 8-Methyl-8-azabicyclo[3.2.1]octan-6-one CAS No. 18700-22-6

8-Methyl-8-azabicyclo[3.2.1]octan-6-one

Cat. No. B3048935
CAS RN: 18700-22-6
M. Wt: 139.19 g/mol
InChI Key: YOIJWKVPLCYGBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. Notably, enantioselective methods have attracted attention from research groups worldwide. Researchers have focused on constructing the central 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure for various tropane alkaloids. Some methodologies involve the direct stereochemical control during the transformation that generates the bicyclic scaffold, while others start from achiral tropinone derivatives and achieve stereocontrol through desymmetrization processes .

Scientific Research Applications

1. Analgesic and Narcotic Antagonist Activities

8-Methyl-8-azabicyclo[3.2.1]octan-6-one derivatives have been examined for their potential in analgesic and narcotic antagonist activities. A notable compound from this series demonstrated a profile of a balanced antagonist-analgesic agent with minimal physical dependence capacity, suggesting its potential in pain management (Takeda et al., 1977).

2. Structural and Conformational Studies

Research on 8-Methyl-8-azabicyclo[3.2.1]octan-6-one and its derivatives also includes structural and conformational studies. These studies, often using techniques like NMR spectroscopy and X-ray crystallography, help in understanding the molecular configuration and properties of these compounds. Such insights are crucial for designing compounds with desired pharmacological properties (Iriepa et al., 2003).

3. Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, central to 8-Methyl-8-azabicyclo[3.2.1]octan-6-one, is key in the synthesis of tropane alkaloids. These alkaloids have a variety of biological activities, and research has focused on developing stereoselective methods for preparing this structure. This area of study is significant for the development of new drugs and understanding biological mechanisms (Rodríguez et al., 2021).

4. Neurokinin Receptor Antagonists

Derivatives of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one have been explored as neurokinin (NK1) receptor antagonists. This research indicates potential applications in treating conditions related to neurokinin receptor activity, highlighting the compound's relevance in neuropharmacology (Huscroft et al., 2006).

5. Novel Synthesis Methods

Innovative methods for synthesizing 8-Methyl-8-azabicyclo[3.2.1]octan-6-one and its analogues have been developed. These methods often focus on improving efficiency, yield, or stereoselectivity. Such research is vital for making the compound more accessible for further study and application (Singh et al., 2007).

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIJWKVPLCYGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541064
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-8-azabicyclo[3.2.1]octan-6-one

CAS RN

18700-22-6
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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